6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one
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Overview
Description
6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a bromine atom at the 6th position, two nitro groups at the 3rd and 5th positions of the phenyl ring, and a benzopyran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The nitration of the phenyl ring at the 3rd and 5th positions can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Cyclization: The formation of the benzopyran core structure can be achieved through cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in organic synthesis and can be used to develop new benzopyran derivatives with desired properties.
Biology: Benzopyran derivatives, including this compound, have shown potential as enzyme inhibitors, antioxidants, and anti-inflammatory agents.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of cancer therapy and neuroprotection.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. The presence of nitro groups and the benzopyran core structure allows the compound to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one: Characterized by the presence of bromine and nitro groups.
6-Chloro-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
921942-61-2 |
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Molecular Formula |
C15H7BrN2O6 |
Molecular Weight |
391.13 g/mol |
IUPAC Name |
6-bromo-2-(3,5-dinitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H7BrN2O6/c16-9-1-2-14-12(5-9)13(19)7-15(24-14)8-3-10(17(20)21)6-11(4-8)18(22)23/h1-7H |
InChI Key |
RMCFXEDJNBAJCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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